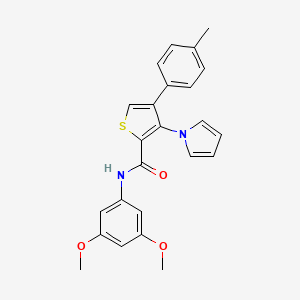![molecular formula C10H9N3O2 B2359488 4-[(Cyanoacétyl)amino]benzamide CAS No. 445254-45-5](/img/structure/B2359488.png)
4-[(Cyanoacétyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyanoacetyl)amino]benzamide is a chemical compound with the molecular formula C10H9N3O2 and a molar mass of 203.19736 g/mol . This compound is part of the cyanoacetamide derivatives, which are known for their significant role in the synthesis of various heterocyclic compounds . The presence of both cyano and amide functional groups in its structure makes it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
4-[(Cyanoacetyl)amino]benzamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamide have been reported to exhibit diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . Additionally, this compound is utilized in the industrial production of materials with specific properties, such as wear-resistant agents and high thermal conductivity potting adhesives .
Mécanisme D'action
Target of Action
It’s known that cyanoacetamide-n-derivatives, which include 4-[(cyanoacetyl)amino]benzamide, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 4-[(Cyanoacetyl)amino]benzamide involves its interaction with its targets through the carbonyl and the cyano functions of these compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide-n-derivatives are utilized extensively to form a variety of heterocyclic compounds . These heterocyclic compounds are involved in various biochemical pathways.
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities .
Méthodes De Préparation
The synthesis of 4-[(Cyanoacetyl)amino]benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often utilize solvent-free reactions of aryl amines with ethyl cyanoacetate, which is a widely used and harsh method for the preparation of cyanoacetanilides .
Analyse Des Réactions Chimiques
4-[(Cyanoacetyl)amino]benzamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions . The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of condensation reactions . Common reagents used in these reactions include phenyl isothiocyanate and potassium hydroxide . For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide can lead to the formation of thiophene derivatives . Major products formed from these reactions often include heterocyclic compounds with potential biological activities .
Comparaison Avec Des Composés Similaires
4-[(Cyanoacetyl)amino]benzamide can be compared with other cyanoacetamide derivatives, such as N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide . Similar compounds include benzocaine, which is used as a local anesthetic and has a 4-aminobenzoate structure . While benzocaine exhibits pain-relieving, antioxidative, and antimicrobial activities, 4-[(Cyanoacetyl)amino]benzamide is primarily used as an intermediate in the synthesis of heterocyclic compounds with potential biological activities . This highlights the uniqueness of 4-[(Cyanoacetyl)amino]benzamide in its versatility and wide range of applications in scientific research and industrial production.
Propriétés
IUPAC Name |
4-[(2-cyanoacetyl)amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-5-9(14)13-8-3-1-7(2-4-8)10(12)15/h1-4H,5H2,(H2,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSXGCNFQGZARX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2359409.png)
![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)

![1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2359413.png)


![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)


![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
